1-Propyl-1H-indazol-4-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are characterized by a fused benzene and pyrazole ring structure, which contributes to their diverse biological activities. This specific compound features a propyl group attached to the nitrogen atom at position one and an amine group at position four of the indazole ring. The unique structural attributes of 1-propyl-1H-indazol-4-amine allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
1-Propyl-1H-indazol-4-amine is synthesized through various chemical methods, often involving cyclization reactions of simpler precursors. It is classified as an organic compound and more specifically as an aromatic amine due to the presence of an amine functional group attached to an aromatic indazole structure. Its molecular formula is , with a molecular weight of approximately 175.23 g/mol.
The synthesis of 1-propyl-1H-indazol-4-amine can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice (commonly dimethyl sulfoxide), and the use of catalysts to enhance yield and selectivity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or moisture interference.
The molecular structure of 1-propyl-1H-indazol-4-amine consists of:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 175.23 g/mol |
IUPAC Name | 1-propylindazol-4-amine |
InChI | InChI=1S/C10H13N3/c1-2... |
InChI Key | CLFUXOBKUHBHHN-UHFFFAOYSA-N |
Canonical SMILES | CCCN1C2=C(C=C(C=C2)N)C=N1 |
1-Propyl-1H-indazol-4-amine can undergo various chemical reactions:
Common reagents include:
The mechanism of action for 1-propyl-1H-indazol-4-amine primarily involves its role as an enzyme inhibitor. It binds to specific active sites on enzymes, blocking their activity and thereby modulating various biochemical pathways. This interaction can lead to significant effects on cellular processes such as signal transduction, cell proliferation, and apoptosis .
The compound is typically a solid at room temperature with moderate solubility in polar solvents due to its amine group.
Key chemical properties include:
Relevant data indicates that the compound's lipophilicity may enhance its bioavailability when used in biological applications .
1-Propyl-1H-indazol-4-amine has several scientific applications:
This compound exemplifies how modifications to heterocyclic structures can yield materials with significant biological activity and potential therapeutic applications.
The indazole nucleus—a fused bicyclic structure combining benzene and pyrazole rings—represents a privileged scaffold in medicinal chemistry. First identified in natural products like nigeglanine, nigellicine, and nigellidine, indazoles belong to a rare class of naturally occurring heterocycles [1]. Historically, their pharmacological potential remained underexplored compared to bioisosteres like indole or benzimidazole due to limited natural abundance and synthetic challenges [1]. Early synthetic efforts in the late 19th century focused on tautomeric forms (1H-, 2H-, 3H-indazole), with the 1H-tautomer emerging as the thermodynamically stable form prevalent in drug design [1]. The 1980s marked a turning point with the approval of bendazac (a non-steroidal anti-inflammatory) and granisetron (a 5-HT3 antagonist for chemotherapy-induced nausea), validating indazole’s clinical utility [1].
Key milestones include:
Table 1: Evolution of Indazole-Based Therapeutics
Era | Representative Drug | Therapeutic Application | Key Structural Feature |
---|---|---|---|
1980s | Bendazac | NSAID for musculoskeletal pain | 1H-Indazole with benzyl ring |
1990s | Granisetron | Antiemetic | 1H-Indazole-3-carboxamide |
2000s | Pazopanib | Tyrosine kinase inhibitor (RCC) | 1H-Indazole-3-amine |
2010s | Entrectinib | TRK/ALK inhibitor (solid tumors) | 1H-Indazole with piperazine linker |
4-Amino substitution imparts unique bioactivity to the indazole scaffold by enhancing hydrogen-bonding capacity and modulating electronic properties. The −NH₂ group at C-4 increases water solubility and enables interactions with biological targets via:
Recent studies demonstrate that 4-aminoindazoles inhibit cancer proliferation by targeting pivotal pathways:
Table 2: Bioactivity of 4-Aminoindazole Derivatives
Compound | Target Pathway | Cell Line/Model | Activity (IC₅₀/EC₅₀) | Reference |
---|---|---|---|---|
6o | Bcl-2/p53 | K562 leukemia | 5.15 µM | [7] |
W24 | PI3K/AKT/mTOR | Gastric carcinoma | 0.89 µM | [2] |
Linifanib | Tyrosine kinases | Hepatocellular carcinoma | Clinical phase III | [7] |
1-Propyl-1H-indazol-4-amine (CAS: 1566653-21-1) exemplifies strategic optimization of indazole pharmacokinetics. The n-propyl group at N-1 enhances:
This compound serves as a synthon for hybrid molecules. Key applications include:
Synthetic routes leverage:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7